molecular formula C16H18N4 B1276446 N,N'-Bis(2-aminobenzal)ethylenediamine CAS No. 4408-47-3

N,N'-Bis(2-aminobenzal)ethylenediamine

Cat. No. B1276446
CAS RN: 4408-47-3
M. Wt: 266.34 g/mol
InChI Key: ZFIFWHZGMOGXDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various Schiff-base ligands related to N,N'-Bis(2-aminobenzal)ethylenediamine has been explored in several studies. For instance, the synthesis of N,N'-bis(2-hydroxybenzyl)-1-(p-aminobenzyl)ethylenediamine and its derivatives was achieved through condensation reactions involving C-functionalized diamines and salicylaldehyde, with complexation trials reported for 99mTc . Another study reported the synthesis of a novel long-chain acyclic phosphazene derivative of ethylenediamine via a Staudinger reaction, characterized by various spectroscopic methods and confirmed by single-crystal X-ray studies . Additionally, the synthesis of N,N'-bis(trifluoromethylbenzylidene)ethylenediamine was performed by reacting ethylenediamine with 4-(trifluoromethyl)-benzaldehyde, yielding a crystalline product characterized by single-crystal X-ray diffraction . Furthermore, the synthesis of N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine was achieved starting from vanillin and solanesol, with improved synthesis and separation processes .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied. The Schiff base compound N,N'-bis(trifluoromethylbenzylidene)ethylenediamine crystallizes in a monoclinic space group, with the crystal structure stabilized by intermolecular hydrogen bonds. The molecule adopts a staggered conformation with co-planar phenyl rings and C=N imine bonds . The structure of the long-chain acyclic phosphazene derivative was confirmed by single-crystal X-ray studies, providing insights into its molecular conformation . Similarly, the structure of bis(ethylenediamine-N,N-di-3-propionato)zinc dihydrate was elucidated using X-ray diffraction, revealing a centrosymmetric dimeric structure with trigonal-bipyramidal coordination around the zinc atoms .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been partially explored. For example, the Schiff base ligands derived from ethylenediamine have shown potential for complexation with metals such as 99mTc, which could be relevant for applications in radiopharmaceuticals . The inhibitory effect of N,N'-bis(1-phenylethanol)ethylenediamine against steel corrosion in HCl media was studied, indicating that the compound interacts with the steel surface through adsorptive interactions involving π-bonding electrons, NH, and OH groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic methods. The Schiff base ligand N,N'-bis(trifluoromethylbenzylidene)ethylenediamine showed a sharp peak in the infrared spectrum typical of conjugated C=N stretching and exhibited strong UV absorption ascribed to electronic transitions. Its 1H NMR spectra revealed distinct peaks corresponding to aromatic protons, imine protons, and CH2-CH2 protons . The novel ethylenediamine derivatives forming clathrates were subjected to thermal and X-ray crystallographic studies, revealing that the guests in the complexes reside in channels or discrete cavities depending on the stability of the complex .

Scientific Research Applications

Cytotoxic Activity in Cancer Cell Lines

N,N'-Bis(2-aminobenzal)ethylenediamine derivatives exhibit notable cytotoxic activities against various human cancer cell lines. These compounds demonstrate potential in causing cell arrest at different phases of the cell cycle and loss of mitochondrial membrane potential in lung, breast, and prostate cancer cell lines. This suggests a promising avenue for the development of novel therapeutic agents in cancer treatment (Musa, Badisa, & Latinwo, 2014).

Synthesis of Bifunctional Schiff-base Ligands

Research has focused on the synthesis of novel bifunctional Schiff-base ligands derived from N,N'-Bis(2-aminobenzal)ethylenediamine. These ligands have potential applications in the development of radiopharmaceuticals, particularly in the synthesis of complexation agents for radioactive isotopes used in medical imaging (Mishra et al., 2003).

Iron Chelation for Therapeutic Applications

The compound has been investigated for its role in iron chelation. Derivatives of N,N'-Bis(2-aminobenzal)ethylenediamine have shown efficacy as iron chelators, which can be utilized in the treatment of conditions like iron overload. This research is vital in the development of new medications that can manage iron levels in patients (Pitt et al., 1986).

Improvement of Bioavailability in Clinical Applications

Studies have also been conducted on modifying N,N'-Bis(2-aminobenzal)ethylenediamine derivatives to enhance their bioavailability for clinical use. This research is crucial in the development of more effective drugs by improving the absorption and effectiveness of the compound in the human body (Thiele & Sloan, 2016).

Safety and Hazards

N,N’-Bis(2-aminobenzal)ethylenediamine can cause skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves and eye/face protection . In case of skin contact, it’s advised to wash with plenty of soap and water .

properties

IUPAC Name

2-[2-[(2-aminophenyl)methylideneamino]ethyliminomethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFWHZGMOGXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424069
Record name 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2-aminobenzal)ethylenediamine

CAS RN

4408-47-3
Record name 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(2-aminobenzal)ethylenediamine
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